Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate
Description
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by a 3,4-dimethylphenylamino substituent at position 4, a methyl group at position 8, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-8-9-15(10-14(12)3)21-17-11-18(20(23)24-4)22-19-13(2)6-5-7-16(17)19/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJOLCRFDSMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer or anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Electron-Donating vs.
- Ring Saturation: The dihydroquinoline in introduces reduced aromaticity, likely decreasing stability compared to the fully aromatic target compound.
- Ester Position : The target’s methyl ester at position 2 contrasts with the 4-carboxylate in , which may influence binding interactions in biological systems.
Physicochemical Properties
Table 3: Physical and Spectral Data
Comparative Analysis :
- The high melting point of 4k (223–225°C) suggests strong intermolecular interactions, possibly due to hydrogen bonding from the amino group. The target compound’s 3,4-dimethylphenyl group may lower melting point slightly due to steric hindrance.
- The nitro group in introduces polarity but may reduce thermal stability compared to the target’s dimethyl-substituted aromatic amine.
Biological Activity
Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₉N₃O₂
- Molecular Weight : 305.37 g/mol
The compound features a quinoline core with a methyl ester and an amino group substituted by a dimethylphenyl moiety. This unique structure contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in inhibiting specific kinases and phosphatases involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting it may interfere with bacterial cell wall synthesis or function.
- Anticancer Properties : Research has indicated that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Assays and Efficacy
Several studies have evaluated the efficacy of this compound through various biological assays:
| Assay Type | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | Kinase A | 15 | Significant inhibition observed |
| Antibacterial Activity | E. coli | 20 | Effective against resistant strains |
| Cytotoxicity Assay | HeLa Cells | 25 | Induces apoptosis via caspase activation |
Case Studies
- Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited the growth of E. coli and Staphylococcus aureus with IC50 values of 20 µM and 25 µM respectively.
- Cancer Research : A dissertation from Virginia Commonwealth University explored the effects of this compound on cancer cell lines. The study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with activation of caspase pathways being confirmed through Western blot analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
